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Introduction
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a bifunctional organic compound of

significant interest in medicinal chemistry and drug development. Its structure, incorporating

both a boronic acid moiety and a sulfonamide group, presents a unique scaffold for designing

targeted therapeutics, particularly enzyme inhibitors. The boronic acid group can form

reversible covalent bonds with diols, a key feature in many biological recognition processes,

while the sulfonamide portion can engage in crucial hydrogen bonding interactions within

protein active sites.

A thorough understanding of the spectroscopic characteristics of this molecule is paramount for

its unambiguous identification, purity assessment, and the study of its interactions with

biological targets. This technical guide provides a comprehensive overview of the expected

nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic

data for (2-[(Methylamino)sulfonyl]phenyl)boronic acid. The interpretations are based on

fundamental principles of spectroscopy and comparative analysis with structurally related

compounds.
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Molecular Structure and Key Spectroscopic
Features
The chemical structure of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is presented

below. The key functional groups that give rise to characteristic spectroscopic signals are the

boronic acid [-B(OH)₂], the methylaminosulfonyl group [-SO₂NH(CH₃)], and the ortho-

disubstituted benzene ring.

Caption: Molecular scaffold of (2-[(Methylamino)sulfonyl]phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For (2-[(Methylamino)sulfonyl]phenyl)boronic acid, both ¹H and ¹³C NMR will

provide critical structural information.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-

H proton of the sulfonamide, the methyl protons, and the hydroxyl protons of the boronic acid.

The chemical shifts are influenced by the electronic effects of the substituents on the aromatic

ring.

Table 1: Predicted ¹H NMR Chemical Shifts
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

Aromatic C-H 7.2 - 8.0 Multiplets 4H

The ortho, meta,

and para protons

will exhibit

complex splitting

patterns due to

coupling with

each other. The

exact shifts are

dependent on

the solvent.

B(OH)₂ 4.0 - 6.0 (broad) Singlet 2H

The chemical

shift of the

boronic acid

protons is highly

dependent on

concentration,

temperature, and

solvent due to

hydrogen

bonding and

exchange.

SO₂NH 5.0 - 7.0 (broad) Singlet 1H

The N-H proton

signal can also

be broad and its

position variable

due to exchange.

SO₂NHCH₃ 2.5 - 3.0 Singlet 3H

The methyl

protons are

expected to be a

sharp singlet.
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Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

Aromatic C-B 130 - 140

The carbon attached to the

boron atom is expected to be

deshielded.

Aromatic C-S 135 - 145

The carbon attached to the

sulfonyl group will also be

significantly deshielded.

Aromatic C-H 120 - 135

The remaining aromatic

carbons will appear in this

region.

SO₂NHCH₃ 30 - 40

The methyl carbon will be in

the aliphatic region of the

spectrum.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For (2-[(Methylamino)sulfonyl]phenyl)boronic acid (C₇H₁₀BNO₄S), the

monoisotopic mass is approximately 215.04 g/mol .[1][2] Electrospray ionization (ESI) is a

suitable technique for this polar molecule.

Table 3: Predicted m/z Values for Common Adducts in ESI-MS[1]
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Adduct Predicted m/z

[M+H]⁺ 216.05

[M+Na]⁺ 238.03

[M+K]⁺ 254.00

[M-H]⁻ 214.03

The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation.

Key fragmentations would likely involve the loss of water from the boronic acid, cleavage of the

C-S bond, and fragmentation of the sulfonamide group.

[M+H]⁺
m/z 216

[M+H - H₂O]⁺
m/z 198

- H₂O

[M+H - B(OH)₃]⁺
m/z 156

- B(OH)₃

[C₆H₄SO₂NHCH₃]⁺
m/z 170

- B(OH)₂

Click to download full resolution via product page

Caption: Plausible fragmentation pathway in positive-ion ESI-MS.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 4: Expected IR Absorption Frequencies
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Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (Boronic Acid) Stretching 3200 - 3600 (broad) Strong

N-H (Sulfonamide) Stretching 3200 - 3400 Medium

C-H (Aromatic) Stretching 3000 - 3100 Medium

C-H (Methyl) Stretching 2850 - 2960 Medium

C=C (Aromatic) Stretching 1450 - 1600 Medium to Strong

S=O (Sulfonyl) Asymmetric Stretching 1300 - 1350 Strong

S=O (Sulfonyl) Symmetric Stretching 1140 - 1180 Strong

B-O (Boronic Acid) Stretching 1310 - 1380 Strong

C-N (Amine) Stretching 1000 - 1250 Medium

The broad O-H stretch from the boronic acid is a key diagnostic feature. The two strong S=O

stretching bands are characteristic of the sulfonyl group.

Experimental Protocols
The following are general procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of (2-[(Methylamino)sulfonyl]phenyl)boronic acid
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often

preferred for boronic acids as it can help to sharpen the exchangeable proton signals.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For

¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used.
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Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for

positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), such as a

quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both

positive and negative ion modes over a relevant m/z range (e.g., 100-500).

Data Analysis: Identify the molecular ion and common adducts. For structural confirmation,

perform tandem MS (MS/MS) on the molecular ion peak to observe fragmentation patterns.

Infrared Spectroscopy
Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is

most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively,

prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it

into a thin disk.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands for the various functional groups

present in the molecule.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Weigh Compound

Dissolve in Solvent

NMR (¹H, ¹³C) Mass Spectrometry (ESI) IR (FTIR-ATR)

Structure Elucidation

Purity Assessment
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Caption: General workflow for spectroscopic characterization.

Conclusion
The spectroscopic data of (2-[(Methylamino)sulfonyl]phenyl)boronic acid, as predicted from

fundamental principles and comparison with related structures, provides a detailed fingerprint

for its identification and characterization. The combination of NMR, MS, and IR spectroscopy

offers a powerful and complementary approach to confirming the structure and purity of this

important synthetic building block. The experimental protocols outlined provide a robust

framework for obtaining high-quality spectroscopic data for this and similar molecules, which is

essential for advancing research and development in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1421301?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/46739029
https://pubchemlite.lcsb.uni.lu/e/compound/46739029
https://reagents.alfa-chemistry.com/product/2-methylamino-sulfonyl-phenyl-boronic-acid-31894.html
https://www.benchchem.com/product/b1421301#spectroscopic-data-of-2-methylamino-sulfonyl-phenyl-boronic-acid
https://www.benchchem.com/product/b1421301#spectroscopic-data-of-2-methylamino-sulfonyl-phenyl-boronic-acid
https://www.benchchem.com/product/b1421301#spectroscopic-data-of-2-methylamino-sulfonyl-phenyl-boronic-acid
https://www.benchchem.com/product/b1421301#spectroscopic-data-of-2-methylamino-sulfonyl-phenyl-boronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1421301?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

